2-吗啉乙酸

描述

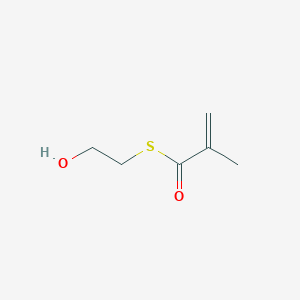

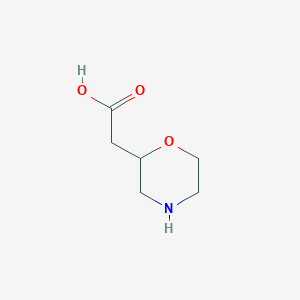

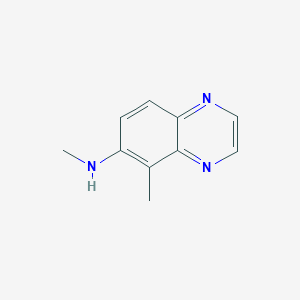

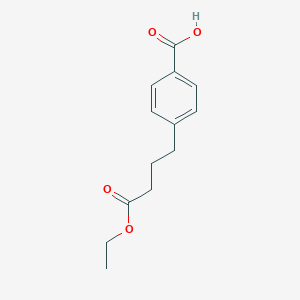

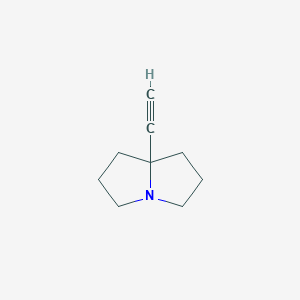

2-Morpholineacetic acid, also known as Morpholin-4-yl-acetic acid, is a chemical compound with the molecular formula C6H11NO3 . It has been used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Synthesis Analysis

The synthesis of morpholines, including 2-Morpholineacetic acid, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The molecular structure of 2-Morpholineacetic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 145.156 Da and the monoisotopic mass is 145.073898 Da .Physical And Chemical Properties Analysis

2-Morpholineacetic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 271.9±25.0 °C at 760 mmHg . The compound has a molar refractivity of 34.5±0.3 cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .科学研究应用

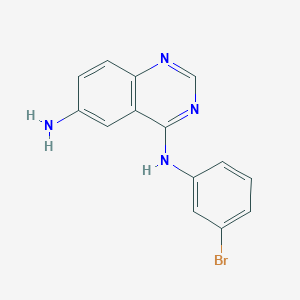

GABA(B) Receptors Modulation: 慢性使用特定的γ-氨基丁酸(B) (GABA(B)) 受体拮抗剂,如(2S)(+)-5,5-二甲基-2-吗啉乙酸,会导致大脑中GABA(B)受体数量增加。这表明持续阻断GABA(B)受体会导致它们的代偿性上调,突显内源性GABA在这些受体的持续激活中的作用 (Pibiri et al., 2005)。

Pharmacological Properties: 包括吗啉衍生物在内的吗啉-2-基膦酸已在大鼠大脑中被评估为有效的GABA(B)受体拮抗剂。这些化合物形成了一类新型的GABA(B)受体拮抗剂,并在神经学研究中具有潜在应用 (Ong et al., 1998)。

Medicinal Chemistry and Pharmacology: 吗啉及其衍生物由于其广泛的生物活性和改善的药代动力学特性,在药物化学中具有重要意义。含吗啉的化合物被用作酶抑制剂和各种受体的选择性亲和剂 (Kourounakis et al., 2020)。

Synthetic Strategies in Drug Development: 吗啉的合成,包括2-吗啉乙酸等衍生物,由于其生物和药理学重要性而至关重要。这些策略对于为药物发现项目创建生物活性化合物库至关重要 (Tzara et al., 2020)。

Antimicrobial Properties: 新型的2-吗啉乙酸衍生物显示出显著的抗微生物活性,突显了它们在新型抗微生物剂开发中的潜力 (Jayadevappa et al., 2012)。

Radioactive Labeling for Medical Imaging: 用锝-99m标记的吗啉寡聚物已被研究其体外和体内性质,表明它们适用于核医学应用 (Mangera et al., 2001)。

Electrochemical Detection in Diagnostics: 吗啉,包括吗啉乙酸衍生物,由于其抗酶降解和电荷中性等独特性质,在诊断应用中被使用。这些特性已被用于核酸的电化学检测 (Levicky et al., 2017)。

安全和危害

属性

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholineacetic acid | |

CAS RN |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SCH 50911 interact with its target and what are the downstream effects?

A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [, , , ] These receptors are G protein-coupled receptors that, when activated by GABA, typically inhibit neuronal activity by reducing neurotransmitter release or hyperpolarizing postsynaptic neurons. By blocking GABAB receptors, SCH 50911 prevents this inhibition, leading to increased neuronal excitability. [, , , , , ]

Q2: Can you elaborate on the specific effects of SCH 50911 on neurotransmission?

A2: Studies demonstrate that SCH 50911 effectively blocks the effects of GABAB receptor agonists like baclofen and gamma-hydroxybutyric acid (GHB). This antagonism has been shown to reverse GHB-induced respiratory depression, [] prevent GHB-induced decreases in acetylcholine levels in the hippocampus, [] and abolish the sedative/hypnotic effects of both GHB and baclofen. [, ] Furthermore, SCH 50911 exhibits anti-absence activity in various animal models by suppressing absence seizures. []

Q3: What is the significance of the coiled-coil interaction between GABAB(1) and GABAB(2) subunits in relation to SCH 50911?

A4: Research suggests that the coiled-coil interaction between the C-termini of GABAB(1) and GABAB(2) subunits is crucial for the stability of the active receptor conformation. [] Interestingly, SCH 50911, along with another GABAB receptor antagonist CGP54626, acts as an inverse agonist in this context. [] This means that these antagonists not only block GABA binding but also shift the receptor towards an inactive state, potentially reducing constitutive activity.

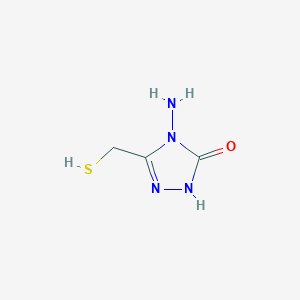

Q4: Are there structure-activity relationships (SAR) available for 2-morpholineacetic acid derivatives as GABAB receptor antagonists?

A5: While the provided research focuses primarily on SCH 50911, it highlights the significance of the 2-morpholineacetic acid scaffold for GABAB receptor antagonism. [] Further research exploring modifications to this core structure is needed to establish comprehensive SAR data and potentially identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)